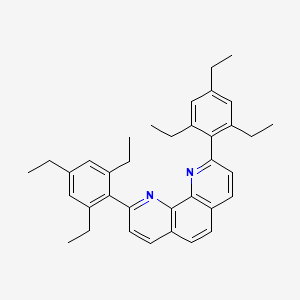
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline is a complex organic compound known for its unique structural and chemical properties. It belongs to the class of phenanthroline derivatives, which are widely studied for their applications in coordination chemistry, photochemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the reaction of 1,10-phenanthroline with 2,4,6-triethylphenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline-quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential as a DNA intercalator, which can be useful in genetic research and drug development.
Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline involves its ability to coordinate with metal ions and interact with biological molecules like DNA. The phenanthroline moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This interaction is facilitated by the planar structure of the phenanthroline ring system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: A simpler analog without the triethylphenyl groups.
2,9-Dimethyl-1,10-phenanthroline: Similar structure but with methyl groups instead of triethylphenyl groups.
2,9-Diphenyl-1,10-phenanthroline: Contains phenyl groups instead of triethylphenyl groups.
Uniqueness
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline is unique due to the presence of bulky triethylphenyl groups, which provide steric hindrance and enhance the stability of its metal complexes. This makes it particularly useful in applications requiring robust and stable coordination compounds .
Eigenschaften
Molekularformel |
C36H40N2 |
|---|---|
Molekulargewicht |
500.7 g/mol |
IUPAC-Name |
2,9-bis(2,4,6-triethylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C36H40N2/c1-7-23-19-25(9-3)33(26(10-4)20-23)31-17-15-29-13-14-30-16-18-32(38-36(30)35(29)37-31)34-27(11-5)21-24(8-2)22-28(34)12-6/h13-22H,7-12H2,1-6H3 |
InChI-Schlüssel |
WNKPMONQLJITLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)CC)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=C(C=C5CC)CC)CC)C=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



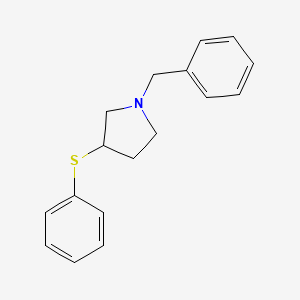


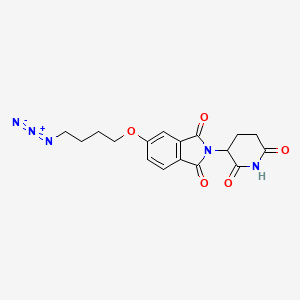
![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)
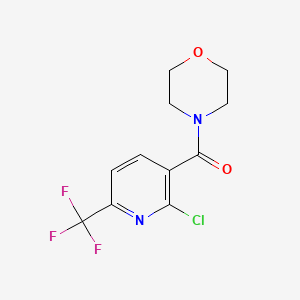
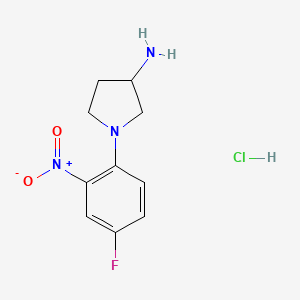
![7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride](/img/structure/B14779140.png)

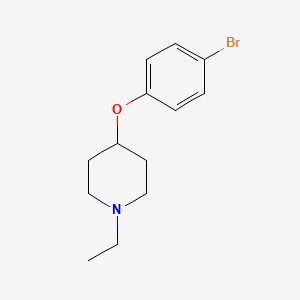
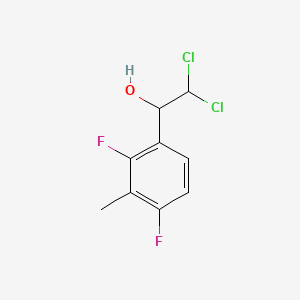
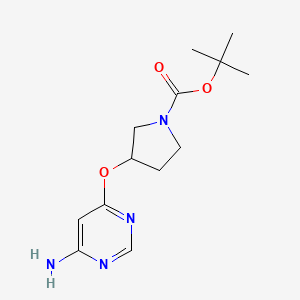
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14779175.png)
